![molecular formula C12H13N5O3S B5566384 ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)
ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate
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Overview
Description
Ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate is a complex organic compound. It contains an ethyl group, a phenyl group with an aminocarbonyl (amide) substituent, a tetrazole ring, and a thioacetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, the amide group, and the thioacetate group would all contribute to the overall structure and properties of the molecule .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, was determined, highlighting its potential as a model for studying molecular interactions and designing similar compounds with specific properties (DyaveGowda et al., 2002).
Synthetic Chemistry and Material Science
- A study focused on the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, which could inspire methods for synthesizing and modifying the target compound for specific industrial uses (Shafi et al., 2021).
- Another research explored the synthesis of heterocyclic compounds using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, demonstrating the compound's versatility in creating complex molecules with potential applications in various domains (Mohareb et al., 2004).
Biological Activity and Pharmaceutical Applications
- Research on thiazole derivatives, including those similar to the target compound, showed significant antiamoebic activity and low cytotoxicity, suggesting potential in developing safe and effective amoebicidal agents (Shirai et al., 2013).
- A study on the synthesis and evaluation of antimicrobial activity of certain thiazole derivatives pointed towards the use of such compounds in creating new antimicrobial agents (Nasser et al., 2010).
Molecular Docking and Enzyme Inhibition
- The synthesis and molecular docking studies of novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates revealed significant enzyme inhibition, which could inform the design of inhibitors for enzymes relevant in diseases or industrial processes (Babar et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-2-20-10(18)7-21-12-14-15-16-17(12)9-5-3-8(4-6-9)11(13)19/h3-6H,2,7H2,1H3,(H2,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVHSNKOUCJGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {[1-(4-carbamoylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetate |
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